1-Aminopyrazin-1-ium 2,4,6-trimethylbenzenesulfonate
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Overview
Description
1-Aminopyrazin-1-ium 2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C13H17N3O3S and a molecular weight of 295.36 g/mol . This compound is known for its unique structure, which combines a pyrazine ring with an aminopyrazinium ion and a trimethylbenzenesulfonate group. It is typically found in a powder form and has a melting point of 149-150°C .
Preparation Methods
The synthesis of 1-Aminopyrazin-1-ium 2,4,6-trimethylbenzenesulfonate involves the reaction of pyrazine with O-(Mesitylsulfonyl)hydroxylamine in anhydrous dichloromethane. The reaction is carried out at 0°C and then stirred at room temperature for 1.5 hours. The resulting product is precipitated with diethyl ether and collected by filtration . This method yields the compound as a white solid with a purity of 95% .
Chemical Reactions Analysis
1-Aminopyrazin-1-ium 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, where different substituents can be introduced.
Common reagents used in these reactions include dichloromethane, diethyl ether, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Aminopyrazin-1-ium 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Aminopyrazin-1-ium 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The aminopyrazinium ion can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The trimethylbenzenesulfonate group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity .
Comparison with Similar Compounds
1-Aminopyrazin-1-ium 2,4,6-trimethylbenzenesulfonate can be compared with other similar compounds, such as:
1-Aminopyrazine: Lacks the trimethylbenzenesulfonate group, resulting in different chemical properties and reactivity.
2,4,6-Trimethylbenzenesulfonic acid: Does not contain the aminopyrazinium ion, leading to different biological activities and applications.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
pyrazin-1-ium-1-amine;2,4,6-trimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.C4H6N3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;5-7-3-1-6-2-4-7/h4-5H,1-3H3,(H,10,11,12);1-4H,(H2,5,6)/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWAYNBWEPGRHO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=C[N+](=CC=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57489-85-7 |
Source
|
Record name | 1-aminopyrazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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